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Compound of Interest

3-lodo-5-(trifluoromethyl)-1H-
Compound Name:
pyrrolo[2,3-bjpyridine

cat. No.: B1390090

An In-depth Technical Guide to 3-lodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core
Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-lodo-5-(trifluoromethyl)-1H-
pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists,
and professionals in drug development. We will explore its synthesis, characterization,
applications, and safety protocols, grounded in established scientific principles and field-proven
insights.

Strategic Importance in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in
medicinal chemistry. Its structure is a bioisostere of indole, offering enhanced solubility and
improved bioavailability in many cases.[1] The core is foundational to numerous kinase
inhibitors and other therapeutics because the nitrogen atom in the pyridine ring and the pyrrole
-NH group can form critical hydrogen bond interactions with the hinge region of kinase active
sites, mimicking the binding of adenosine triphosphate (ATP).[2]

The strategic value of 3-lodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific
substitutions:
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e The 5-(trifluoromethyl) Group: The trifluoromethyl (CF3) group is a crucial substituent in
modern drug design.[3] Its strong electron-withdrawing nature enhances metabolic stability
by blocking potential sites of oxidative metabolism. Furthermore, it can significantly improve
binding affinity by participating in favorable interactions within hydrophobic pockets of target
proteins and, in some cases, forming hydrogen bonds.[4]

e The 3-lodo Group: The iodine atom at the C3 position is not typically part of the final drug
molecule. Instead, it serves as an exceptionally versatile synthetic handle.[5] Its presence
allows for the introduction of a wide array of chemical functionalities through well-established
palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-
Hartwig aminations. This enables extensive Structure-Activity Relationship (SAR) exploration
to optimize potency, selectivity, and pharmacokinetic properties.[2]

Physicochemical Properties and Characterization

Accurate identification and quality control are paramount. The fundamental properties of this
starting material are summarized below.

Property Value Source

CAS Number 1142192-57-1

Molecular Formula CsHaFsIN2

Molecular Weight 312.03 g/mol

MDL Number MFCD11857744

Appearance Typically a soli General Knowledge

(powder/crystals)

Characterization:

» Nuclear Magnetic Resonance (NMR): *H and 3C NMR are essential for structural
confirmation. The proton spectrum will show characteristic signals for the aromatic protons
on the bicyclic ring system, while the carbon spectrum will confirm the presence of eight
distinct carbon environments, including the CFs-substituted carbon.
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e Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern
of iodine is also readily identifiable.

e Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is used to
determine the purity of the material, a critical parameter for subsequent synthetic steps.
Reputable suppliers provide a Certificate of Analysis (CoA) with this data.[6]

Synthesis and Purification

The most direct and common laboratory-scale synthesis involves the electrophilic iodination of
the parent heterocycle, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The C3 position of the 7-
azaindole core is electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis of 3-lodo-5-
(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Causality: This protocol utilizes N-lodosuccinimide (NIS) as a mild and effective iodinating
agent for electron-rich heterocycles.[2] N,N-Dimethylformamide (DMF) is chosen as the solvent
due to its excellent solvating power for both the starting material and the reagent, and its ability
to facilitate the reaction, often at room temperature. The aqueous workup is designed to
guench any remaining reagent and remove the water-soluble succinimide byproduct.

Step-by-Step Methodology:

o Preparation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in
anhydrous DMF, add N-lodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C under a
nitrogen atmosphere.

o Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed.

e Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl
acetate. Extract the aqueous layer three times with ethyl acetate.

e Washing: Combine the organic layers and wash sequentially with a saturated aqueous
solution of sodium thiosulfate (to remove excess iodine), water, and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to yield the pure product.
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Caption: Synthetic workflow for the iodination of the 7-azaindole precursor.

Core Application: A Gateway to Kinase Inhibitor
Libraries

The primary utility of 3-lodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is as an
intermediate for creating diverse libraries of compounds for biological screening, particularly for
kinase inhibitors.

Mechanism of Action: The 7-azaindole core serves as the hinge-binding motif. The iodine at C3
is replaced with various aryl or heteroaryl groups via Suzuki coupling to probe the solvent-
exposed region of the kinase active site. This strategy has been successfully employed to
develop potent inhibitors for multiple targets:

» Fibroblast Growth Factor Receptor (FGFR): Derivatives of this scaffold have shown potent
inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers.[4][7]

« Insulin-like Growth Factor-1 Receptor (IGF-1R): SAR exploration around this core led to the
discovery of nanomolar inhibitors of the IGF-1R tyrosine kinase.[8]

e Glycogen Synthase Kinase 33 (GSK-3[): A rationally designed inhibitor based on this
scaffold showed an ICso of 0.35 nM against GSK-3[3, a target for Alzheimer's disease.[9]
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Caption: Use of the title compound in drug discovery via Suzuki coupling.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory. The
following information is a synthesis from available Safety Data Sheets (SDS).[10][11][12]
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Hazard Class GHS Pictogram Code Statement
o GHSO06 (Skull and o
Acute Toxicity, Oral H301 Toxic if swallowed.
Crossbones)
) o GHSO07 (Exclamation Causes skin irritation.
Skin Irritation H315
Mark) [10]
o GHSO07 (Exclamation Causes serious eye
Eye Irritation H319 o
Mark) irritation.[10]
) o GHSO07 (Exclamation May cause respiratory
Respiratory Irritation H335 o
Mark) irritation.[10]

Protocol: Safe Handling and Storage

e Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.[13] Ensure a safety shower and eyewash station are
readily accessible.[13]

o Personal Protective Equipment (PPE):

o Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Inspect gloves before
use and use proper removal technique.[11]

o Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to
EN166 (EU) or NIOSH (US) standards.[11][12]

o Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-
resistant suit may be necessary.[12]

o Handling: Avoid formation of dust and aerosols.[11] Do not breathe dust, fumes, or gas.[10]
Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

» Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed
and store locked up.[10]

» Disposal: Dispose of contents and container to an approved hazardous waste disposal plant
in accordance with local, state, and federal regulations.[10]
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Conclusion

3-lodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is more than a mere chemical
intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its carefully considered
functionalities—a bioisosteric core for hinge binding, a trifluoromethyl group for enhanced
potency and stability, and a versatile iodine handle for SAR exploration—make it an invaluable
starting material for the discovery of next-generation therapeutics, particularly in the highly
competitive field of kinase inhibitors. Proper understanding of its synthesis, handling, and
application is essential for leveraging its full potential in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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